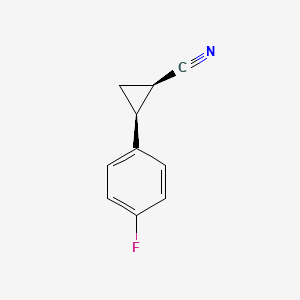
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative with a fluorophenyl group and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a fluorinating agent.
Formation of Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor reacts with a cyanating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its chiral nature could make it a candidate for studying stereoselective biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific industrial applications.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carbonitrile
- (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carbonitrile
- (1R,2S)-2-(4-methylphenyl)cyclopropane-1-carbonitrile
Uniqueness
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5H2/t8-,10+/m0/s1 |
Clave InChI |
OVPOMMOAYYSVOO-WCBMZHEXSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C2=CC=C(C=C2)F)C#N |
SMILES canónico |
C1C(C1C2=CC=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

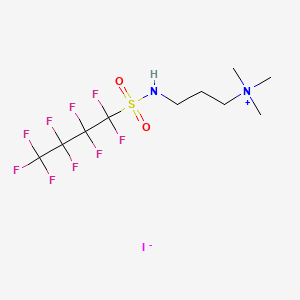
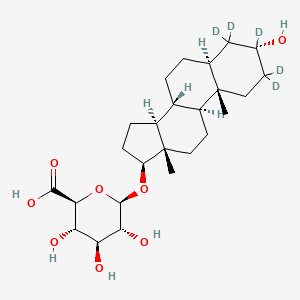
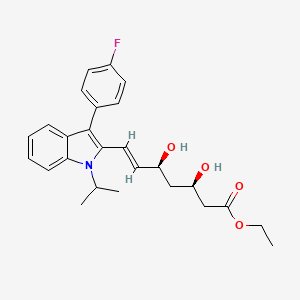
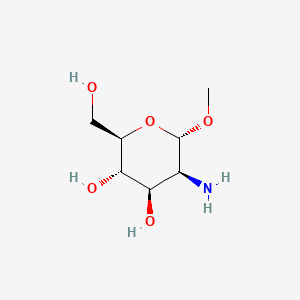
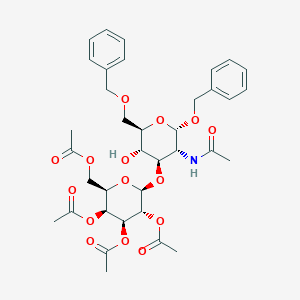
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
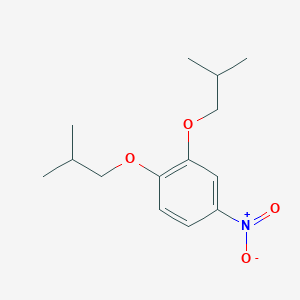

![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
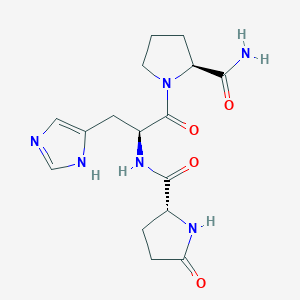
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
